5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine
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Overview
Description
5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine is a complex organic compound that belongs to the class of sulfonylpyridines This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a sulfonyl group attached to a piperazine ring, and an amine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine atom and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation or reduction, altering the compound’s properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylsulfonylpiperazin-1-yl)pyridine: Lacks the bromine atom.
5-Bromo-2-aminopyridine: Lacks the sulfonyl and piperazine groups.
5-Bromo-3-(4-methylpiperazin-1-yl)pyridine: Lacks the sulfonyl group.
Uniqueness
The unique combination of functional groups in 5-Bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds.
Properties
Molecular Formula |
C10H15BrN4O4S2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
5-bromo-3-(4-methylsulfonylpiperazin-1-yl)sulfonylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN4O4S2/c1-20(16,17)14-2-4-15(5-3-14)21(18,19)9-6-8(11)7-13-10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
InChI Key |
HDZGFJAFJGQWGB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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